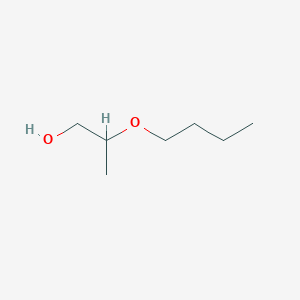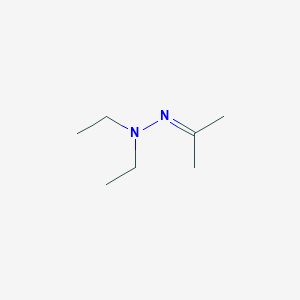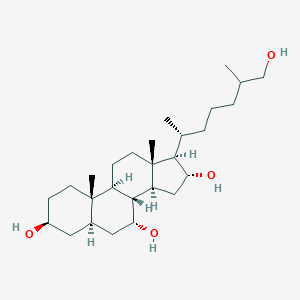
Myxinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Myxinol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. It is a synthetic compound that is commonly used in laboratory experiments to study its biochemical and physiological effects. Myxinol is a highly versatile compound that can be used in various research areas such as pharmacology, toxicology, and neuroscience.
作用機序
The mechanism of action of Myxinol is not fully understood. However, it is believed that Myxinol acts as a reducing agent and can reduce certain compounds to their corresponding alcohols. Myxinol can also react with aldehydes and ketones to form hydrazone derivatives.
Biochemical and Physiological Effects:
Myxinol has been shown to have a variety of biochemical and physiological effects. It has been shown to have antioxidant properties and can scavenge free radicals. Myxinol has also been shown to have anti-inflammatory properties and can reduce inflammation in the body. Additionally, Myxinol has been shown to have neuroprotective effects and can protect neurons from damage.
実験室実験の利点と制限
One of the main advantages of Myxinol is its versatility. It can be used in a wide range of research areas and can provide valuable insights into the effects of drugs and chemicals on the body. Myxinol is also relatively easy to synthesize and can be produced in large quantities. However, there are also some limitations to using Myxinol in lab experiments. One of the main limitations is that Myxinol can be toxic to living organisms at high concentrations. Additionally, Myxinol can be unstable in certain conditions, which can affect the accuracy of experimental results.
将来の方向性
There are several future directions for research on Myxinol. One area of research is to further investigate the mechanism of action of Myxinol. Understanding how Myxinol works at a molecular level can provide valuable insights into its potential applications in research. Another area of research is to explore the potential therapeutic applications of Myxinol. Myxinol has been shown to have antioxidant, anti-inflammatory, and neuroprotective properties, which could make it a promising candidate for the development of new drugs. Additionally, further research is needed to determine the optimal conditions for using Myxinol in lab experiments. This can help to improve the accuracy and reliability of experimental results. Finally, research is needed to determine the potential environmental impact of Myxinol. As a synthetic compound, Myxinol has the potential to accumulate in the environment and could have adverse effects on ecosystems.
合成法
Myxinol is a synthetic compound that can be synthesized in the laboratory using a variety of methods. One of the most common methods of synthesis involves the reaction of 2,4-dinitrophenylhydrazine with an aldehyde or ketone. This reaction produces a yellow-orange precipitate of Myxinol. The purity of the synthesized Myxinol can be improved by recrystallization and purification methods.
科学的研究の応用
Myxinol has a wide range of applications in scientific research. It is commonly used in pharmacology to study the effects of drugs on the body. Myxinol can be used to study the mechanism of action of drugs and their interactions with other compounds. Myxinol is also used in toxicology to study the toxic effects of chemicals on the body. It can be used to study the effects of environmental toxins on living organisms. Myxinol is also used in neuroscience research to study the effects of drugs on the nervous system.
特性
CAS番号 |
16812-98-9 |
|---|---|
製品名 |
Myxinol |
分子式 |
C27H48O4 |
分子量 |
436.7 g/mol |
IUPAC名 |
(3S,5R,7R,8R,9S,10S,13S,14S,16R,17R)-17-[(2R)-7-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7,16-triol |
InChI |
InChI=1S/C27H48O4/c1-16(15-28)6-5-7-17(2)25-23(31)14-21-24-20(9-11-27(21,25)4)26(3)10-8-19(29)12-18(26)13-22(24)30/h16-25,28-31H,5-15H2,1-4H3/t16?,17-,18-,19+,20+,21+,22-,23-,24-,25+,26+,27+/m1/s1 |
InChIキー |
NHNHDZACHWAKJW-NSPSUJRFSA-N |
異性体SMILES |
C[C@H](CCCC(C)CO)[C@H]1[C@@H](C[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@@H]4[C@@]3(CC[C@@H](C4)O)C)O)C)O |
SMILES |
CC(CCCC(C)C1C(CC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C)O)CO |
正規SMILES |
CC(CCCC(C)C1C(CC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C)O)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







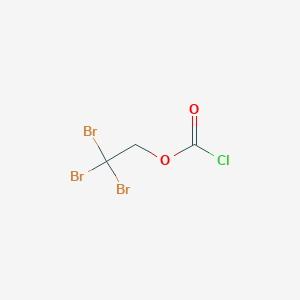


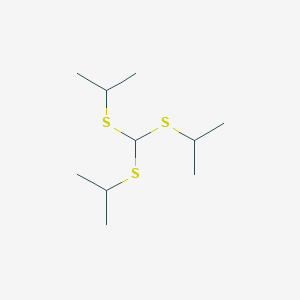
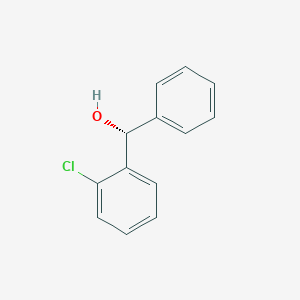
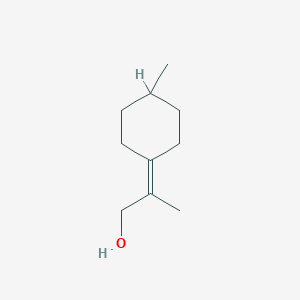
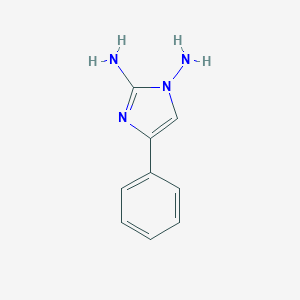
![Urea, [(4-hydroxy-3-methoxyphenyl)acetyl]-](/img/structure/B99011.png)
